![molecular formula C15H11ClN2OS2 B2397709 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338408-71-2](/img/structure/B2397709.png)
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (4-Cl-5-MPS) is a novel thiadiazole compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a five-membered ring containing a sulfur atom, and is a derivative of thiadiazole. 4-Cl-5-MPS has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Potential and Heterocyclic Chemistry
Synthesis of Fused Heterocycles
1,2,3-Thiadiazoles, including structures similar to 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, serve as key intermediates in synthesizing various heterocyclic compounds. Their powerful synthetic potential facilitates the creation of 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives, showcasing their versatility in organic synthesis (Petrov & Androsov, 2013).
Biological Activities
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit significant biological activities, including antimicrobial properties. These compounds, due to their structural features, have shown effectiveness against various microbial strains, indicating their potential in developing new antimicrobial agents (Alam, 2018).
Pharmacological Activities
The extensive pharmacological activities of 1,3,4-thiadiazole derivatives are attributed to the presence of a toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antitumor, and antiviral properties, underscoring the thiadiazole ring's significance in medicinal chemistry (Mishra et al., 2015).
Environmental Impact
Pollution and Toxicity Assessment
Certain thiadiazole compounds and related chlorinated hydrocarbons have been assessed for their environmental impact, particularly their toxicity in aquatic environments. Studies have reviewed the presence and effects of these compounds, highlighting the need for evaluating their environmental consequences and mechanisms of toxicity (Huntley et al., 1994).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEYNVKISKRTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)
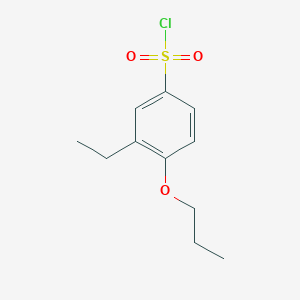
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)
![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)
![N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397632.png)

![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)
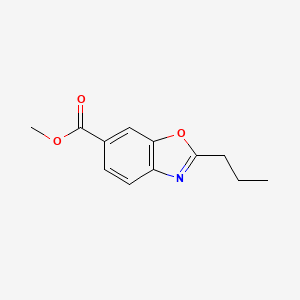

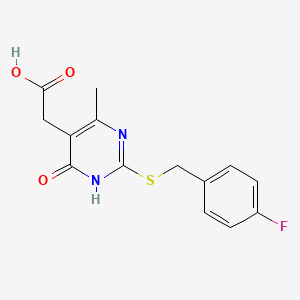
![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)
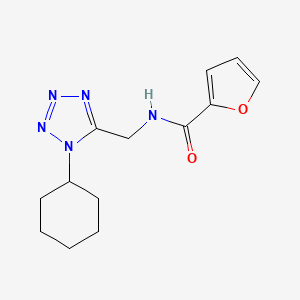
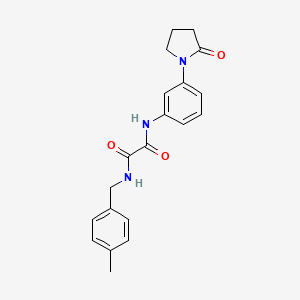
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)